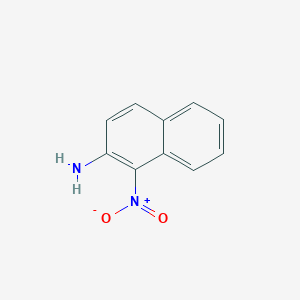

1-Nitronaphthalen-2-amine

Descripción

Significance of Nitroaromatic Amines in Chemical Science and Environmental Contexts

Nitroaromatic compounds, which are relatively rare in nature, have been widely introduced into the environment through human activity. nih.govnih.gov This class of industrial chemicals is crucial in the synthesis of a vast array of products, including dyes, polymers, pesticides, and explosives. nih.govnih.gov Aromatic amines are key industrial feedstocks, often produced through the catalytic reduction of nitroaromatic compounds. nih.govjsynthchem.comjsynthchem.com For instance, aniline, a foundational chemical, is produced on a massive scale by the nitration of benzene (B151609) followed by hydrogenation. nih.gov The nitro group itself is strongly electron-withdrawing, which facilitates nucleophilic aromatic substitution, a key reaction in organic synthesis. wikipedia.org

From an environmental perspective, nitroaromatic compounds and their derivative aromatic amines are of significant concern. imrpress.com The electron-withdrawing nature of the nitro group, combined with the stability of the aromatic ring, makes these compounds resistant to oxidative degradation. nih.govnih.gov They are often toxic, mutagenic, and their reduction can form carcinogenic aromatic amines. nih.govnih.gov Consequently, many nitroaromatic compounds are listed as priority pollutants by environmental protection agencies. nih.govnih.govresearchgate.net Aromatic amines are released into the environment from industries such as oil refining, dye and rubber manufacturing, and pharmaceuticals. imrpress.comacs.org Due to their solubility, they can contaminate soil and groundwater, posing risks to ecosystems and human health. imrpress.com

Overview of Naphthalene (B1677914) Derivatives in Contemporary Research

The naphthalene scaffold, consisting of two fused benzene rings, is a versatile platform in medicinal chemistry and materials science. thieme-connect.commdpi.com Naphthalene and its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. thieme-connect.commdpi.comijpsjournal.com This has led to extensive research into synthesizing new derivatives with improved therapeutic potential. ijpsjournal.comresearchgate.net Several naphthalene-based molecules have been approved as drugs, such as the antimicrobial agents naftifine (B1207962) and nafcillin. mdpi.com

In materials science, naphthalene derivatives are investigated for their unique optical and electronic properties. rsc.org For example, 1,8-naphthalimides are studied for their strong fluorescence, high quantum yields, and photostability, making them suitable for developing optical sensors and fluorescent probes. rsc.org The photophysical characteristics of these compounds are highly dependent on the nature and position of substituents on the naphthalene ring. rsc.org Research also focuses on creating novel synthetic methods, often employing metal-catalyzed reactions, to construct substituted naphthalenes for various applications. thieme-connect.com The ability to modify the naphthalene core allows for the fine-tuning of its chemical and physical properties, making it a cornerstone of contemporary chemical research. mdpi.com

Research Gaps and Future Directions Pertaining to 1-Nitronaphthalen-2-amine

Despite the broad interest in both nitroaromatic amines and naphthalene derivatives, dedicated research on this compound appears to be limited. While it is commercially available for research purposes, there is a notable lack of comprehensive analytical data and in-depth studies on its specific properties and applications. sigmaaldrich.com The existing literature primarily identifies it as a potential chemical intermediate, but its practical use in the synthesis of dyes, pharmaceuticals, or other functional materials is not well-documented. cymitquimica.com

This scarcity of specific research highlights several significant gaps and opportunities for future investigation:

Synthetic Methodologies: While general methods for synthesizing nitro- and amino-naphthalenes exist, detailed studies optimizing the synthesis of this compound specifically are lacking. Research could focus on developing efficient, high-yield, and regioselective synthetic routes.

Reactivity and Mechanistic Studies: A thorough investigation of the compound's reactivity is needed. The interplay between the ortho-positioned nitro and amino groups could lead to unique chemical transformations, such as intramolecular cyclization reactions, which could be exploited for the synthesis of novel heterocyclic systems.

Application as a Building Block: Future research could explore the utility of this compound as a precursor for advanced materials. Drawing inspiration from related compounds, it could be a candidate for developing new dyes, pigments, or fluorescent probes. Studies on aminonitronaphthalene isomers have shown that functional groups can be manipulated to induce fluorescence in these otherwise non-emissive molecules, a path that could be explored for this compound. nih.gov

Environmental and Toxicological Profile: Given the known environmental and health concerns associated with nitroaromatic amines, a comprehensive evaluation of the toxicity, mutagenicity, and biodegradability of this compound is warranted. Understanding its environmental fate is crucial if it is to be considered for any industrial application. Research on the biodegradation of the related compound 1-nitronaphthalene (B515781) has identified specific microbial pathways, suggesting that similar studies for this compound could yield valuable insights. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

1-nitronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12(13)14/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWGFQCTJCIODS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209407 | |

| Record name | 2-Naphthylamine, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-57-5 | |

| Record name | 1-Nitro-2-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthylamine, 1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenamine, 1-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthylamine, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitro-2-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Nitro-2-naphthylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV2CWT3NYY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1 Nitronaphthalen 2 Amine

Established Synthetic Routes to 1-Nitronaphthalen-2-amine

The preparation of this compound can be achieved through several strategic pathways, each leveraging fundamental reactions in organic chemistry. These methods include the regioselective nitration of naphthalene (B1677914) derivatives, amination of the naphthalene framework, reduction of nitroaromatic compounds, and oxidative reactions.

Nitration of Naphthalene Derivatives to Achieve Regioselective Substitution

Direct nitration of naphthalene typically yields a mixture of 1-nitronaphthalene (B515781) and 2-nitronaphthalene (B181648), with the former being the major product. scitepress.orgwikipedia.orgyoutube.com The ratio of these isomers can be influenced by the reaction conditions. youtube.com For instance, nitration of naphthalene with a nitrating mixture in 1,4-dioxane (B91453) can produce 1-nitronaphthalene with up to 96% regioselectivity. scitepress.org

To synthesize this compound, a common strategy involves the nitration of a pre-existing amino-naphthalene derivative. The directing effect of the amino group (or a protected form like an acetamido group) plays a crucial role in determining the position of the incoming nitro group. For example, the nitration of 2-naphthylamine (B18577) derivatives can be controlled to favor the introduction of a nitro group at the 1-position. The nitration of N-acetyl-2-naphthylamine, followed by hydrolysis of the acetyl group, is a well-established method. rsc.org The amino group in aminonaphthalene compounds is highly susceptible to oxidation, making direct nitration challenging. google.com Protecting the amino group as an amide, such as an acetamido group, mitigates this issue and directs the nitration. masterorganicchemistry.com The amide group is less activating than a free amino group, which can help prevent multiple nitrations. masterorganicchemistry.com

The nitration of 2-aminonaphthalene-1-sulfonic acid (Tobias acid) can yield a mixture of 5-nitro and 8-nitro derivatives, with lower temperatures favoring the 8-nitro isomer. google.com This highlights the influence of both the amino and sulfonic acid groups on the regioselectivity of nitration.

| Starting Material | Reagents and Conditions | Product(s) | Notes |

| Naphthalene | HNO₃/H₂SO₄ | 1-Nitronaphthalene (major), 2-Nitronaphthalene (minor) | The ratio of isomers is dependent on reaction conditions. scitepress.orgyoutube.com |

| N-acetyl-2-naphthylamine | Nitrating agent, followed by hydrolysis | This compound | A common and effective method. rsc.org |

| 2-Aminonaphthalene-1-sulfonic acid (Tobias acid) | Nitrating agent | 5-nitro- and 8-nitro-2-amino-1-naphthalenesulfonic acids | The ratio of isomers is temperature-dependent. google.com |

Amination Strategies for Naphthalene Frameworks

Amination of a nitronaphthalene precursor is another viable route to this compound. This involves introducing an amino group onto a naphthalene ring that already contains a nitro group. One classical method is the Bucherer reaction, which can convert a naphthol to a naphthylamine. wikipedia.org For instance, 1-nitro-2-naphthol (B1581586) can be converted to this compound. The reaction of 2-nitro-1-naphthol (B145949) with ammonia (B1221849) in a sealed tube at elevated temperatures has been used to prepare 2-nitro-1-naphthylamine. rsc.org

Modern synthetic chemistry offers advanced methods for amination. For example, electrochemical deoxygenative amination has been reported for nitroarenes, providing a route to various alkylamines. nih.gov While not specifically detailed for this compound, the general methodology could potentially be adapted. Organocatalytic methods, such as those employing chiral phosphoric acids, have also been developed for the atroposelective amination of biaryls, which could be relevant for synthesizing chiral derivatives. beilstein-journals.org

Reductive Processes in Nitroaromatic Chemistry for Amine Formation

The selective reduction of a dinitronaphthalene is a key strategy for synthesizing nitronaphthylamines. The relative positions of the nitro groups on the naphthalene ring significantly influence the outcome of the reduction. For instance, the reduction of 1,3-, 1,5-, 1,6-, and 2,7-dinitronaphthalenes with alkali sulfides, particularly sodium hydrogen sulfide, primarily yields the corresponding monoamine. rsc.org In contrast, 1,2- and 1,8-dinitronaphthalenes tend to undergo replacement of a nitro group with a thiol group under these conditions. rsc.org

The choice of reducing agent and reaction conditions is critical for achieving selective reduction. Catalytic hydrogenation is a powerful technique for reducing nitro groups to amines. masterorganicchemistry.com Various catalysts, including palladium, platinum, and nickel, are effective for this transformation. masterorganicchemistry.com For example, 1,5- and 1,8-dinitronaphthalenes have been reduced to the corresponding diamines in high yields using Co-Mo-S materials as catalysts. unimi.it Electrochemical reduction is another method that has been successfully employed for the synthesis of diaminonaphthalenes from dinitronaphthalenes. researchgate.netgoogle.com

| Dinitronaphthalene Isomer | Reducing Agent | Major Product | Reference |

| 1,3-Dinitronaphthalene | Alkali sulfide | 1-Nitro-3-naphthylamine | rsc.org |

| 1,5-Dinitronaphthalene | Alkali sulfide | 1-Nitro-5-naphthylamine | rsc.org |

| 1,2-Dinitronaphthalene | Alkali sulfide | Nitronaphthalenethiol | rsc.org |

| 1,8-Dinitronaphthalene | Alkali sulfide | Nitronaphthalenethiol | rsc.org |

Oxidative Reactions Involving Amino-Naphthalenes and Nitro Group Introduction

The direct oxidation of an amino group on the naphthalene ring to a nitro group presents a synthetic challenge due to the sensitivity of the amino group to oxidizing agents. google.com However, methods for the oxidation of arylamines to nitroarenes have been developed. These often involve the use of strong oxidizing agents or catalytic systems. For instance, anilines can be oxidized to nitroarenes using reagents like m-chloroperoxybenzoic acid (m-CPBA) catalyzed by hybrid materials such as 1-butyl-3-methyl imidazolium (B1220033) phosphotungstate. mdpi.com The reaction temperature can be crucial for selectivity, with higher temperatures favoring the formation of nitroarenes over nitroso derivatives. mdpi.com

While direct oxidation of 2-naphthylamine to this compound is not a commonly cited route, the principles of arylamine oxidation could potentially be applied under carefully controlled conditions.

Advanced Catalytic Approaches in this compound Synthesis

Modern catalysis offers sophisticated tools for the synthesis of nitroaromatic compounds. Zeolite catalysts have been investigated for the regioselective mononitration of naphthalene. mdpi.commdpi.com These solid acid catalysts can offer advantages in terms of product separation and catalyst recyclability. For example, HBEA-25 zeolite has been shown to improve the selectivity for 1-nitronaphthalene in the nitration of naphthalene. mdpi.com

Organocatalysis has also emerged as a powerful strategy. Chiral phosphoric acids, for instance, have been used to catalyze the atroposelective amination of biaryls, demonstrating the potential for controlling stereochemistry in the synthesis of complex naphthalene derivatives. beilstein-journals.org Furthermore, the development of heterogeneous catalysts, such as cobalt oxide catalysts prepared by pyrolysis of molecularly defined complexes, has shown promise for the reduction of nitroarenes. wikipedia.org These advanced catalytic systems offer pathways to synthesize compounds like this compound with improved efficiency, selectivity, and sustainability.

Reaction Mechanisms of this compound

The chemical reactivity of this compound is dictated by the interplay of the electron-withdrawing nitro group and the electron-donating amino group on the naphthalene ring system.

The nitration of naphthalene proceeds via an electrophilic aromatic substitution mechanism. youtube.com The reaction is initiated by the formation of the nitronium ion (NO₂⁺) from the nitrating agent. youtube.com The naphthalene ring then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate, also known as a Wheland intermediate or sigma complex. youtube.comworldscientific.com The stability of this intermediate determines the regioselectivity of the reaction. Attack at the α-position (C1) of naphthalene leads to a more stable carbocation intermediate because it can be stabilized by more resonance structures that preserve the aromaticity of the second ring compared to attack at the β-position (C2). youtube.com This explains the preference for the formation of 1-nitronaphthalene over 2-nitronaphthalene. youtube.com

In the case of substituted naphthalenes, such as those with an amino group, the directing effects of the substituents become paramount. The amino group is a strong activating group and an ortho-, para-director. masterorganicchemistry.com Conversely, the nitro group is a strong deactivating group and a meta-director. In this compound, these opposing effects influence its subsequent reactions. For example, in electrophilic substitution reactions, the incoming electrophile would be directed by the powerful activating effect of the amino group to the ortho and para positions relative to it, although the deactivating effect of the nitro group would make the ring less reactive than naphthalene itself.

The reduction of the nitro group to an amine typically proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, ultimately yielding the amino group. unimi.it The exact mechanism can vary depending on the reducing agent and conditions.

The photochemical reactions of nitronaphthalenes are also of interest. For example, 1-nitronaphthalene can undergo photosensitized reactions in aqueous solutions, leading to the formation of various reactive species. acs.org

Electrophilic Aromatic Substitution Pathways

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the interplay of the activating amino group and the deactivating nitro group. The amino group, being a strong activating group, directs incoming electrophiles to the ortho and para positions. Conversely, the nitro group is a strong deactivating group and a meta-director. In this compound, the positions activated by the amino group are C3 (ortho) and C4 (para), while the nitro group deactivates the ring, particularly at the ortho and para positions relative to itself.

Nitration of naphthalene itself is a classic example of electrophilic aromatic substitution, typically yielding 1-nitronaphthalene as the major product. rsc.org The nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile. rsc.orgmasterorganicchemistry.com When considering this compound, the powerful directing effect of the amino group would be expected to dominate, favoring substitution at the C4 position. However, the presence of the deactivating nitro group at the adjacent C1 position can sterically hinder and electronically disfavor this substitution.

Research on the electrophilic substitution of similarly substituted naphthalenes provides insights. For instance, in 2-nitronaphthalene, electrophilic nitration is predicted to occur at positions 1, 3, and 4, with position 1 being the most favorable due to reduced steric hindrance. vaia.com In 5-methoxy-1-nitronaphthalene, the activating methoxy (B1213986) group directs nitration to the C8 position. vaia.com These examples highlight the critical role of existing substituents in determining the regioselectivity of EAS reactions on the naphthalene core. For this compound, a careful balance of electronic and steric effects would dictate the precise outcome of electrophilic attack.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNA) is a key reaction class for aromatic compounds, particularly those bearing strong electron-withdrawing groups like the nitro group. byjus.comwikipedia.org The nitro group activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance. byjus.comwikipedia.org In this compound, the nitro group at the C1 position makes the C2 carbon, where the amino group is attached, susceptible to nucleophilic attack, potentially leading to the displacement of the amino group if it can act as a leaving group. However, the amino group is generally a poor leaving group.

A more plausible scenario for SNA on this molecule would involve a derivative where a better leaving group, such as a halide, is present on the ring. The presence of the nitro group would facilitate the displacement of this leaving group by a nucleophile. Common nucleophiles in these reactions include alkoxides, amines, and thiols. byjus.com The rate of nucleophilic aromatic substitution is significantly enhanced when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for effective resonance stabilization of the intermediate. byjus.com

While direct nucleophilic displacement of the amino group in this compound is unlikely under normal conditions, the principle of SNA is crucial in the synthesis of related compounds. For instance, the synthesis of binaphthyls has been achieved through nucleophilic aromatic substitution on 1-alkoxy-2-nitronaphthalene using Grignard reagents. acs.org

Redox Reactions and Electron Transfer Processes

The dual functionality of this compound allows for a range of redox reactions. The nitro group can be readily reduced, while the amino group can be oxidized.

Reduction: The reduction of the nitro group is a common transformation. Catalytic hydrogenation is a typical method to convert aromatic nitro compounds into their corresponding amines. wikipedia.org In the case of this compound, reduction of the nitro group would yield 1,2-naphthalenediamine. This transformation is a pivotal step in the synthesis of various dyes and heterocyclic compounds.

Oxidation: The amino group is susceptible to oxidation. Oxidation of 1-aminonaphthalene produces phthalic acid. askfilo.comtardigrade.in In contrast, the oxidation of 1-nitronaphthalene yields o-nitrophthalic acid. askfilo.comtardigrade.in The amino group, being an electron-donating group, increases the electron density on the aromatic ring, making it more susceptible to oxidation, whereas the electron-withdrawing nitro group makes the ring more resistant to oxidation. askfilo.com For this compound, oxidation would likely target the amino group and potentially the naphthalene ring system, leading to a variety of products depending on the oxidizing agent and reaction conditions.

Electron transfer processes involving excited states of similar nitroaromatic compounds have been studied. The excited triplet state of 1-nitronaphthalene can oxidize nitrite (B80452) to nitrogen dioxide (•NO₂). nih.gov It can also participate in electron transfer with halide anions, leading to the formation of dihalogen radical anions. acs.org These findings suggest that this compound could also engage in similar photoinduced electron transfer reactions.

Photochemical Transformations and Excited State Dynamics

The photochemical behavior of nitroaromatic compounds is a field of significant interest. Upon absorption of UV light, these molecules can undergo various transformations.

For instance, 1-nitro-2-naphthaldehyde, a related compound, undergoes photochemical transformation into a nitroso acid upon UV irradiation. lookchem.com The photolysis of 1-nitronaphthalene in the gas phase can lead to the formation of 1,4-naphthoquinone. researchgate.net The excited triplet state of 1-nitronaphthalene is a key intermediate in its photochemical reactions. nih.govacs.org

Intersystem Crossing Pathways

Upon photoexcitation, this compound would initially form a singlet excited state. This can then undergo intersystem crossing to the more stable triplet state. The efficiency of this process is crucial as the triplet state is often the primary species involved in subsequent photochemical reactions. The decay of the triplet state of 1-nitronaphthalene is pH-dependent, suggesting the involvement of a protonated triplet state at low pH. acs.org

Formation of Reactive Intermediates (e.g., Radicals, Nitrenes)

Photochemical excitation of nitroaromatic compounds can lead to the formation of various reactive intermediates. The excited triplet state of 1-nitronaphthalene can generate hydroxyl radicals (•OH) and singlet oxygen (¹O₂) in aqueous media. acs.org It can also react with nitrogen dioxide to form dinitronaphthalene isomers. nih.gov

While the direct formation of nitrenes from the photolysis of nitroarenes is less common than from azides, it is a potential pathway. Nitrenes are highly reactive species that can undergo a variety of reactions, including insertion and addition reactions. The photochemical degradation of nitronaphthalene derivatives is influenced by the orientation of the nitro group. researchgate.net

Thermal Degradation Pathways

For aromatic amines, thermal degradation at high temperatures can lead to the formation of higher molecular weight polyamines and cyclic compounds through condensation reactions. semanticscholar.org The degradation of diamines can proceed through the formation of a carbamate, followed by intermolecular cyclization to form an imidazolidinone or nucleophilic attack to form a urea (B33335) derivative. semanticscholar.org

For nitroaromatic compounds, thermal decomposition can be exothermic and may lead to runaway reactions. However, studies on the nitration of naphthalene to 1-nitronaphthalene have indicated that 1-nitronaphthalene itself does not exhibit significant thermal decomposition characteristics under the studied conditions. researchgate.net The presence of the amino group in this compound could potentially influence its thermal stability, possibly by providing a pathway for intermolecular reactions at elevated temperatures.

Derivatization and Structural Modification of this compound

The unique arrangement of the amino and nitro groups on the naphthalene core makes this compound a versatile building block in organic synthesis. The presence of the electron-donating amino group and the electron-withdrawing nitro group influences the reactivity of the molecule, allowing for a range of chemical transformations. These modifications can be broadly categorized into derivatization of the amine function, substitution on the naphthalene ring, and construction of complex fused heterocyclic systems.

Synthesis of N-Substituted this compound Derivatives

The primary amine group of this compound is a key site for derivatization, enabling the introduction of various substituents through N-alkylation, N-acylation, and N-arylation reactions. These modifications are fundamental in tuning the molecule's electronic properties and steric profile for use in more complex syntheses.

N-Alkylation and N-Arylation: N-alkylation introduces alkyl chains onto the amino group. This can be achieved using alkyl halides or through reductive amination. A general, environmentally benign method for N-alkylation involves the catalytic coupling of amines with alcohols. ionike.com This "borrowing hydrogen" methodology proceeds by the in-situ oxidation of the alcohol to an aldehyde, which then forms an imine with the amine that is subsequently reduced by the metal hydride catalyst. ionike.com Ruthenium and iridium complexes are often employed as catalysts for this transformation. ionike.com

N-arylation, the formation of a nitrogen-carbon bond with an aryl group, can be accomplished via methods like the Buchwald-Hartwig coupling, which uses a palladium catalyst to couple amines with aryl halides. chim.it

N-Acylation: Acylation of the amino group to form amides is a common transformation. For instance, aminonaphthalene derivatives can be readily acetylated. In one study, 2-acetyl-6-aminonaphthalene was acetylated to form N-(6-acetylnaphthalen-2-yl)acetamide, demonstrating a straightforward method to protect the amine or introduce an acetyl group. iucr.org Similarly, treatment of aminonaphthalene derivatives with acylating agents like 4-toluenebenzenesulfonyl chloride in pyridine (B92270) leads to the corresponding sulfonamides. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Research Finding |

| N-Alkylation | Alcohol, Ruthenium or Iridium Catalyst | N-Alkylamine | Provides an environmentally friendly route to N-substituted amines, avoiding toxic alkyl halides and producing water as the only byproduct. ionike.com |

| N-Alkylation | t-Butyl bromoacetate, K₂CO₃, DMF | N-Alkylated ester | Used to introduce acetic acid ester moieties onto the amino group of various aminonaphthalene derivatives. nih.gov |

| N-Arylation | Aryl iodide, Pd/Cu Catalyst (Buchwald-Hartwig) | N-Arylamine | An effective method for creating N-aryl bonds, demonstrated in the synthesis of N-aryl-1-(alkynyl)naphthalen-2-amines. chim.it |

| N-Acylation | 4-Toluenebenzenesulfonyl chloride, Pyridine | N-Sulfonamide | A standard procedure for the synthesis of sulfonamides from primary or secondary amines. nih.gov |

| N-Acylation | Acetic Anhydride (B1165640) | N-Acetamide | A common method for protecting the amine functionality or introducing an acetyl group, as shown in the acetylation of an aminonaphthalene derivative. iucr.org |

Modifications of the Naphthalene Ring System

The naphthalene backbone of this compound can be further functionalized, primarily through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The directing effects of the existing amino and nitro groups play a crucial role in determining the position of new substituents.

Electrophilic Aromatic Substitution: Halogenation is a key modification reaction. The isomer 4-nitronaphthalen-1-amine can be selectively iodinated at the C2 position using potassium iodide and potassium iodate. nih.gov It can also be brominated at the C2 position with N-Bromosuccinimide (NBS). nih.gov These halogenated derivatives serve as crucial intermediates for further modifications. nih.gov Nitration of an existing aminonaphthalene derivative, such as 2-acetyl-6-aminonaphthalene, has been used to introduce an additional nitro group onto the ring system, yielding N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. iucr.org

Cross-Coupling Reactions: The introduction of halogens onto the naphthalene ring opens the door to various palladium-catalyzed cross-coupling reactions.

Heck Coupling: 2-Iodo-4-nitronaphthalen-1-amine can undergo Heck coupling with t-butyl acrylate (B77674) in the presence of a palladium catalyst to introduce a carbon-carbon double bond at the 2-position. nih.gov

Sonogashira Coupling: This reaction is used to introduce alkyne moieties. For example, 2-iodo-4-nitronaphthalen-1-amine reacts with 1,3-diynes under mild, one-pot conditions to yield 1-(1-amino-4-nitronaphthalen-2-yl)alka-1,3-diynes. chim.it This strategy is pivotal for preparing precursors for cyclization reactions. chim.it

| Reaction Type | Starting Material | Reagents and Conditions | Product | Research Finding |

| Iodination | 4-Nitronaphthalen-1-amine | KI, KIO₃, HCl, MeOH | 2-Iodo-4-nitronaphthalen-1-amine | Provides a key intermediate for subsequent cross-coupling reactions. nih.gov |

| Bromination | 4-Nitronaphthalen-1-amine | NBS, NH₄OAc, ACN | 2-Bromo-4-nitronaphthalen-1-amine | A rapid and selective method for introducing a bromine atom ortho to the amine. nih.gov |

| Nitration | 2-Acetyl-6-aminonaphthalene (after acetylation) | Not specified | N-(6-Acetyl-1-nitronaphthalen-2-yl)acetamide | Demonstrates the introduction of a nitro group onto an activated naphthalene ring system. iucr.org |

| Heck Coupling | 2-Iodo-4-nitronaphthalen-1-amine | t-Butyl acrylate, Pd(OAc)₂, P(o-tolyl)₃, TEA | (E)-tert-Butyl 3-(1-amino-4-nitronaphthalen-2-yl)acrylate | Enables the formation of a C-C bond by coupling the aryl halide with an alkene. nih.gov |

| Sonogashira Coupling | 2-Iodo-4-nitronaphthalen-1-amine | Terminal Alkyne, Pd/Cu Catalyst | 2-Alkynyl-4-nitronaphthalen-1-amine | A versatile method for installing alkyne groups, which are precursors for building condensed ring systems. chim.it |

Formation of Condensed Ring Systems Incorporating this compound Motifs

A significant application of this compound derivatives is in the synthesis of larger, polycyclic aromatic and heterocyclic structures. These reactions often involve an intramolecular cyclization step, where substituents on the amine and the adjacent ring position react to form a new fused ring.

A prominent strategy involves the introduction of an alkyne group at the C2 position of a naphthalen-1-amine derivative, followed by cyclization to form benzo[g]indoles. chim.it The synthesis begins with an ortho-halogenated aminonaphthalene, which undergoes a Sonogashira coupling to introduce the alkyne. The resulting 2-alkynylnaphthalen-1-amine can then be cyclized. chim.it

Two primary methods for this cyclization have been explored:

Copper-Catalyzed Cyclization: Treatment of 2-alkynylnaphthalen-1-amines with a copper catalyst can induce cyclization to form the benzo[g]indole skeleton. chim.it

Base-Induced Cyclization: The use of a strong base can promote a 5-endo-dig cyclization of the intermediate N-anion, also leading to the formation of benzo[g]indoles. chim.it

These cyclization reactions demonstrate how the 1-amino-2-substituted naphthalene framework can be effectively used to construct more complex, condensed heterocyclic systems. The nitro group can be carried through these synthetic steps or can be reduced at a desired stage to further modify the final structure.

| Reaction Type | Precursor | Reagents and Conditions | Product System | Mechanism |

| Intramolecular Cyclization | 2-Alkynylnaphthalen-1-amine | CuI, K₃PO₄, DMSO | Benzo[g]indole | Copper-catalyzed cyclization. chim.it |

| Intramolecular Cyclization | N-Acyl-2-alkynylnaphthalen-1-amine | t-BuOK, DMSO | Benzo[g]indole | Base-induced nucleophilic 5-endo-dig cyclization of the N-anion, followed by deacylation. chim.it |

Spectroscopic Characterization and Structural Elucidation of 1 Nitronaphthalen 2 Amine

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 1-Nitronaphthalen-2-amine can be determined.

In the ¹H NMR spectrum of this compound, the protons on the naphthalene (B1677914) ring and the amine group give rise to distinct signals. The naphthalene system contains six aromatic protons, which are expected to appear in the typical downfield region for aromatic compounds (approximately 7.0-8.5 ppm). The electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) exert significant influence on the chemical shifts of the adjacent protons.

The two protons of the primary amine group (-NH₂) typically appear as a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature due to hydrogen bonding. hw.ac.uk The six aromatic protons will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors. hw.ac.uk Protons closer to the electron-withdrawing nitro group will be deshielded and resonate at a lower field (higher ppm), while those near the electron-donating amino group will be shielded and resonate at a higher field (lower ppm). The coupling constants (J values), typically in the range of 6-8 Hz for ortho-coupling in aromatic systems, are crucial for determining the relative positions of the protons. libretexts.org

Table 1: Predicted ¹H NMR Data for this compound (Note: Data are predicted based on general principles of NMR spectroscopy and analysis of similar structures. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~ 7.2 - 7.4 | Doublet (d) |

| H-4 | ~ 7.9 - 8.1 | Doublet (d) |

| H-5 | ~ 8.0 - 8.2 | Doublet (d) |

| H-6 | ~ 7.5 - 7.7 | Triplet (t) or Doublet of Doublets (dd) |

| H-7 | ~ 7.6 - 7.8 | Triplet (t) or Doublet of Doublets (dd) |

| H-8 | ~ 7.8 - 8.0 | Doublet (d) |

| -NH₂ | ~ 4.0 - 6.0 | Broad Singlet (br s) |

To interact with this table, you can sort the data by clicking on the column headers.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. This compound has ten carbon atoms in its naphthalene skeleton. Due to the substitution pattern, all ten carbons are in chemically non-equivalent environments and should, in principle, produce ten distinct signals.

The chemical shifts are significantly affected by the attached functional groups. The carbon atom bearing the nitro group (C-1) is expected to be strongly deshielded, shifting its resonance significantly downfield. Conversely, the carbon attached to the amino group (C-2) will also be influenced, typically appearing in the 140-150 ppm range. The remaining aromatic carbons will resonate in the characteristic range of 115-140 ppm. libretexts.orgwisc.edu Quaternary carbons (C-1, C-2, C-4a, C-8a) will generally show weaker signals compared to the protonated carbons.

Table 2: Predicted ¹³C NMR Data for this compound (Note: Data are predicted based on general principles of NMR spectroscopy and analysis of similar structures. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 140 - 150 |

| C-2 | ~ 145 - 155 |

| C-3 | ~ 115 - 125 |

| C-4 | ~ 120 - 130 |

| C-4a | ~ 125 - 135 |

| C-5 | ~ 125 - 135 |

| C-6 | ~ 120 - 130 |

| C-7 | ~ 125 - 135 |

| C-8 | ~ 120 - 130 |

| C-8a | ~ 130 - 140 |

To interact with this table, you can sort the data by clicking on the column headers.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. gla.ac.uk Cross-peaks in the COSY spectrum of this compound would reveal the connectivity between adjacent protons on the naphthalene rings, helping to trace the proton sequence around the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms they are directly attached to. petsd.org Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for the direct assignment of all protonated carbons.

Together, these 2D NMR techniques provide a complete and detailed map of the molecular structure, confirming the substitution pattern of the amino and nitro groups on the naphthalene core.

¹³C NMR Spectroscopic Analysis

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The most diagnostic peaks are those from the nitro (-NO₂) and amino (-NH₂) groups.

N-H Vibrations: The primary amine group gives rise to two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. spectroscopyonline.com An N-H bending (scissoring) vibration is also expected around 1600-1650 cm⁻¹.

N-O Vibrations: The nitro group is identified by two strong stretching vibrations: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. uc.eduwpmucdn.com

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring are observed in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range can provide information about the substitution pattern of the aromatic ring. wikipedia.org

Table 3: Characteristic FT-IR Absorption Bands for this compound (Note: Data are based on typical functional group frequencies. spectroscopyonline.comuc.eduwpmucdn.com)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3300 - 3500 | Medium | N-H stretching (asymmetric and symmetric) |

| 3000 - 3100 | Medium-Weak | Aromatic C-H stretching |

| 1600 - 1650 | Medium | N-H bending |

| 1500 - 1600 | Strong | Aromatic C=C stretching |

| 1500 - 1570 | Strong | Asymmetric NO₂ stretching |

| 1300 - 1370 | Strong | Symmetric NO₂ stretching |

| 1250 - 1350 | Medium-Strong | Aromatic C-N stretching |

| 690 - 900 | Strong | Aromatic C-H out-of-plane bending |

To interact with this table, you can sort the data by clicking on the column headers.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For this compound, the symmetric vibrations of the aromatic ring system and the symmetric stretch of the nitro group are expected to be strong in the Raman spectrum.

A particularly intense peak is anticipated near 1350 cm⁻¹, corresponding to the symmetric stretching of the NO₂ group, which often shows a stronger signal in Raman than in IR for nitronaphthalene compounds. researchgate.net The vibrations of the naphthalene C=C bonds in the 1400-1600 cm⁻¹ region will also be prominent. Raman spectroscopy is generally less sensitive to the highly polar N-H and O-H bonds, meaning the amine group's signals might be weaker compared to the FT-IR spectrum. ias.ac.in

Table 4: Expected Prominent Raman Shifts for this compound (Note: Data are based on typical functional group frequencies and analysis of similar structures. researchgate.netias.ac.in)

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| 3000 - 3100 | Medium | Aromatic C-H stretching |

| 1500 - 1600 | Strong | Aromatic C=C ring stretching |

| ~1350 | Very Strong | Symmetric NO₂ stretching |

| 1000 - 1200 | Medium | Ring breathing modes |

To interact with this table, you can sort the data by clicking on the column headers.

Fourier Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds that may have the same nominal mass. For this compound, with the chemical formula C₁₀H₈N₂O₂, the exact mass can be calculated based on the monoisotopic masses of its constituent atoms.

The theoretical exact mass of this compound is 188.058577502 Da. nih.govlookchem.com Experimental determination via HRMS would yield a value extremely close to this theoretical mass, confirming the elemental composition and serving as a primary piece of evidence for the compound's identity.

| Compound | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| This compound | C₁₀H₈N₂O₂ | 188.058577502 |

Tandem mass spectrometry (MS/MS) is employed to probe the structure of ions. In an MS/MS experiment, the molecular ion (parent ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). The resulting fragmentation pattern is characteristic of the molecule's structure.

While a detailed MS/MS study specifically for this compound is not widely published, the fragmentation pathways can be predicted based on the known behavior of aromatic nitro compounds and primary aromatic amines. libretexts.org

Key fragmentation pathways for the molecular ion ([M]⁺• at m/z 188) would likely include:

Loss of a nitro group (-NO₂): A common fragmentation for nitroaromatic compounds, leading to a fragment ion at m/z 142 ([M-46]⁺).

Loss of nitric oxide (-NO): Another characteristic pathway, resulting in a fragment at m/z 158 ([M-30]⁺).

Loss of carbon monoxide (-CO): Studies on 1-nitronaphthalene (B515781) have shown a notable loss of CO, a fragmentation not observed in the 2-nitro isomer. researchgate.net This suggests an interaction involving the nitro group and the C8 position of the naphthalene ring. The presence of the amino group at C2 may influence this pathway.

α-Cleavage: A typical fragmentation for amines where the bond adjacent to the C-N bond is cleaved. libretexts.org

Loss of HCN: Aromatic amines can also lose hydrogen cyanide (HCN), which would result in a fragment at m/z 161 ([M-27]⁺).

The analysis of these specific losses by techniques like ultrahigh-performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS) is crucial for identifying metabolites of nitrated polycyclic aromatic hydrocarbons in biological samples. chromatographyonline.comchromatographyonline.com

High-Resolution Mass Spectrometry (HRMS)

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, leading to transitions between electronic energy levels. These techniques provide insight into the photophysical behavior of a compound, including its color, fluorescence, and excited-state dynamics.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the naphthalene ring system creates a "push-pull" electronic structure. This leads to the appearance of an intramolecular charge-transfer (ICT) band in the absorption spectrum.

A seminal 1945 study by Hodgson and Hathway systematically recorded the absorption spectra of various mononitronaphthylamines, including 1-nitro-2-naphthylamine. rsc.orgrsc.org These compounds were classified as either pure yellow or orange-red. The color and absorption maxima are highly dependent on the relative positions of the nitro and amino groups, which dictates the extent of electronic conjugation and the energy of the ICT transition. For instance, the related isomer 5-amino-1-nitronaphthalene exhibits a distinct charge-transfer band around 400 nm. internationalscholarsjournals.com The spectrum of this compound is expected to show characteristic bands corresponding to π-π* transitions of the naphthalene system and the lower-energy ICT band.

| Compound | Solvent | Absorption Maxima (λmax) | Reference |

|---|---|---|---|

| This compound | Not Specified | Spectrum Recorded and Analyzed | Hodgson & Hathway, 1945 rsc.org |

| 5-Amino-1-nitronaphthalene (Isomer) | Various | ~400 nm (Charge-transfer band) | internationalscholarsjournals.com |

Fluorescence is the emission of light from a molecule after it has absorbed light. Nitroaromatic compounds like 1-nitronaphthalene are typically considered non-fluorescent. nih.gov This is because the absorbed energy is rapidly dissipated through non-radiative pathways, primarily a highly efficient intersystem crossing (ISC) from the excited singlet state (S₁) to a triplet state (Tₙ). rsc.org

However, the introduction of a strong electron-donating group, such as an amine, can suppress this rapid ISC and open a radiative decay channel, making fluorescence possible. nih.govnsf.gov The photophysical properties become highly sensitive to the environment, particularly solvent polarity.

While specific data for this compound is scarce, extensive studies on the closely related isomer 5-amino-1-nitronaphthalene provide valuable insight. For this isomer, fluorescence is observed, but its intensity and wavelength are strongly solvent-dependent. nsf.gov In non-polar solvents, it exhibits weak fluorescence, which is significantly quenched as solvent polarity increases. This quenching is due to the stabilization of a twisted intramolecular charge-transfer (TICT) state that provides an efficient non-radiative decay pathway.

The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, quantifies the efficiency of the fluorescence process. For 5-amino-1-nitronaphthalene, the quantum yield is modest in non-polar solvents and drops dramatically in polar ones.

| Solvent | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|

| Toluene (B28343) | ~600 | ~0.01 |

| Chloroform (CHCl₃) | >650 | <0.001 |

| Acetonitrile (CH₃CN) | ~700 | <0.0001 |

Data presented for the isomer 5-amino-1-nitronaphthalene as a representative example of a fluorescent aminonitronaphthalene. nih.govnsf.gov

Time-resolved spectroscopy measures the decay of the excited state over time, providing its lifetime (τ). This parameter is directly related to the competition between radiative (fluorescence) and non-radiative decay processes.

Unsubstituted 1-nitronaphthalene has an extremely short excited-state lifetime, on the order of sub-picoseconds, due to the ultrafast intersystem crossing. nih.gov The attachment of an amino group to the naphthalene ring, as in 5-amino-1-nitronaphthalene, can extend this lifetime by several orders of magnitude. nsf.gov This dramatic increase is a direct consequence of the suppression of the ISC pathway that otherwise dominates the excited-state decay.

Consistent with the quantum yield data, the excited-state lifetime of 5-amino-1-nitronaphthalene is longest in non-polar solvents and decreases sharply with increasing solvent polarity.

| Compound | Solvent | Excited State Lifetime (τ) |

|---|---|---|

| 1-Nitronaphthalene | Various | < 1 ps |

| 5-Amino-1-nitronaphthalene (Isomer) | Toluene | ~0.7 ns |

| Chloroform (CHCl₃) | ~20 ps | |

| Acetonitrile (CH₃CN) | ~2 ps |

Data for 1-nitronaphthalene and its isomer 5-amino-1-nitronaphthalene. nih.govnsf.gov

X-ray Crystallography for Solid-State Structure

Single Crystal X-ray Diffraction Analysis

The definitive method for structural elucidation is single crystal X-ray diffraction. This technique provides a detailed three-dimensional map of electron density within the crystal, from which the atomic positions can be determined with high precision. As of the latest literature surveys, a complete single-crystal X-ray diffraction study for this compound specifically has not been reported. However, to illustrate the type of data obtained from such an analysis, the crystallographic information for the closely related compound, N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, is presented. nih.gov

The analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide reveals detailed information about its crystal system, space group, and unit cell dimensions, which are fundamental parameters describing the crystal lattice. nih.gov

Table 1: Crystal Data and Structure Refinement for a Related Naphthalene Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₁₂N₂O₄ |

| Formula Weight | 272.26 |

| Temperature | 293(2) K |

| Wavelength | 1.54184 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.5359(3) |

| b (Å) | 7.4265(2) |

| c (Å) | 12.6071(3) |

| β (°) | 100.154(2) |

| Volume (ų) | 1247.38(5) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.449 |

| Absorption Coefficient (mm⁻¹) | 0.887 |

| F(000) | 568 |

| Final R indices [I>2σ(I)] | R₁ = 0.0427, wR₂ = 0.1192 |

| R indices (all data) | R₁ = 0.0455, wR₂ = 0.1221 |

Data obtained for N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. nih.gov

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. This analysis provides a graphical representation of intermolecular contacts and their relative strengths.

For this compound, specific Hirshfeld surface analysis is not available due to the absence of a reported crystal structure. However, the analysis of related compounds like N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide nih.gov and 1-(6-amino-5-nitronaphthalen-2-yl)ethanone iucr.orgnih.gov provides significant insights into the types of interactions that are likely to govern the crystal packing of nitronaphthalene derivatives.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a summary of all intermolecular contacts. For instance, in N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, the most significant contributions to the crystal packing arise from O···H/H···O, H···H, and C···H/H···C contacts. nih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Naphthalene Derivative

| Contact Type | Contribution (%) |

|---|---|

| O···H/H···O | 43.7 |

| H···H | 31.0 |

| C···H/H···C | 8.5 |

| N···H/H···N | 1.1 |

Data obtained for N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. nih.gov

The prominent O···H/H···O interactions are indicative of strong N—H···O hydrogen bonds, which play a defining role in assembling the molecules into a supramolecular architecture. nih.gov In the case of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, these hydrogen bonds and C—H···O interactions link the molecules into two-dimensional sheet-like structures. nih.gov Furthermore, π-π stacking interactions between the naphthalene ring systems are also crucial for the stability of the crystal packing. nih.goviucr.org The shape-index and curvedness maps from Hirshfeld analysis can confirm the presence and nature of these π-π stacking interactions. cetri.ca

These findings from related structures strongly suggest that the crystal structure of this compound would be significantly influenced by hydrogen bonding involving the amine and nitro groups, as well as π-π stacking of the naphthalene cores.

Computational Chemistry and Theoretical Studies of 1 Nitronaphthalen 2 Amine

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the chemical reactivity, stability, and spectroscopic properties of a molecule. For 1-Nitronaphthalen-2-amine, these calculations focus on both its ground and excited states.

Density Functional Theory (DFT) has become a primary tool for investigating the ground-state electronic structure of molecules due to its balance of computational cost and accuracy. wikipedia.orgimperial.ac.ukscispace.com DFT calculations determine the properties of a many-electron system using functionals of the spatially dependent electron density. wikipedia.org The theory is founded on the Hohenberg-Kohn theorems, which establish that the ground-state electron density uniquely determines the external potential and thus all properties of the system. wikipedia.orgictp.it

For nitroaromatic compounds like this compound, DFT is employed to optimize the molecular geometry and to calculate key electronic properties. Studies on related nitronaphthalene derivatives demonstrate the utility of DFT in understanding their structure and reactivity. For instance, DFT calculations at the B3LYP/6-311+G(d,p) level are used to obtain fully optimized geometries, which then serve as the basis for further calculations like vibrational frequencies and NMR chemical shifts. researchgate.net

A critical aspect of DFT studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. iucr.org In a study on a related compound, 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, DFT calculations at the B3LYP-D3BJ/def2-TZVP level determined the HOMO-LUMO energy gap to be 3.765 eV. iucr.org For this compound, the presence of the electron-donating amine group and the electron-withdrawing nitro group on the naphthalene (B1677914) core is expected to significantly influence the energies of these orbitals and result in a relatively small HOMO-LUMO gap, indicative of a charge-transfer character.

The electrostatic potential surface, another property calculated via DFT, reveals the charge distribution and helps predict sites for electrophilic and nucleophilic attack. For 1-nitronaphthalene (B515781), the electrostatic potential surface showed it has a tendency to be a proton donor, facilitating co-crystallization with other materials. researchgate.net Similar analyses for this compound would elucidate the influence of the amino group on its intermolecular interaction potential.

| Compound | Property | Computational Level | Calculated Value | Reference |

|---|---|---|---|---|

| 1-(6-amino-5-nitronaphthalen-2-yl)ethanone | HOMO-LUMO Energy Gap | B3LYP-D3BJ/def2-TZVP | 3.765 eV | iucr.org |

| 1-Nitronaphthalene | Ground-State Dipole Moment (Toluene) | COSMO/wB97X/TZP | ~4.5 D | nih.gov |

| 1-Nitronaphthalene | Ground-State Dipole Moment (Acetonitrile) | COSMO/wB97X/TZP | ~5.5 D | nih.gov |

| This compound (Derivative) | Ground-State Dipole Moment (Toluene) | COSMO/wB97X/TZP | ~5.0 D | nih.gov |

| This compound (Derivative) | Ground-State Dipole Moment (Acetonitrile) | COSMO/wB97X/TZP | ~6.8 D | nih.gov |

While DFT is widely used, ab initio ("from the beginning") methods provide a systematically improvable hierarchy for electronic structure calculations without relying on empirical parameterization. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Configuration Interaction (CI), solve the electronic Schrödinger equation more directly. acs.org

For molecules like nitronaphthalenes, high-level ab initio calculations are crucial for benchmarking results from more approximate methods and for studying properties where DFT may be less reliable, such as weak intermolecular interactions. researchgate.net For example, studies on nitronaphthalene isomers have employed HF and MP2 methods to investigate dipole moments and polarizabilities. researchgate.net The choice of basis set, such as 6-31+G* or aug-cc-pVDZ, is critical in these calculations to accurately describe the diffuse nature of the electron density, especially in anionic or excited states. researchgate.net While computationally demanding, these methods provide a more rigorous description of electron correlation, which is essential for accurately determining the relative energies of different electronic states. acs.org

Density Functional Theory (DFT) Studies of Ground State Properties

Excited State Calculations and Photophysical Modeling

The photophysical behavior of this compound, including its absorption of light and subsequent decay pathways, is governed by its electronically excited states. Computational modeling is essential for understanding these ultrafast processes.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of systems in the presence of time-dependent potentials, making it a primary method for calculating electronic excitation energies and photoabsorption spectra. wikipedia.orgresearchgate.net The linear response formulation of TD-DFT (LR-TDDFT) is widely used to determine the energies of excited states. benasque.org

TD-DFT studies on nitronaphthalene derivatives have provided profound insights into their photophysics. nih.govresearchgate.net Nitroaromatic compounds are typically non-fluorescent due to extremely fast nonradiative decay from their first singlet excited state (S1). nih.govnsf.gov However, attaching a strong electron-donating group like an amine to the 1-nitronaphthalene core can dramatically alter these properties. nih.govnsf.gov

Calculations show that for 1-nitronaphthalene, the S1 state has a lifetime of 100 fs or less, with the dominant decay pathway being ultrafast intersystem crossing (ISC) to the triplet manifold. researchgate.net TD-DFT calculations (e.g., at the TD-PBE0/6-311++G(d,p) level) identify upper triplet states that can act as receiver states in this highly efficient process. researchgate.net

For an amine-substituted 1-nitronaphthalene, the situation changes. The strong electron-donating amine group suppresses the rapid ISC pathway but introduces charge-transfer (CT) pathways for nonradiative deactivation. nih.govnsf.gov TD-DFT analysis reveals that photoexcitation leads to a Franck-Condon state with a pronounced CT character, where the dipole moment can be nearly double that of the ground state. nih.gov The balance between radiative decay (fluorescence) and nonradiative pathways (ISC and internal conversion) becomes highly sensitive to the solvent polarity. nih.gov

| Form | Solvent | Radiative Decay kf(DFT) (s-1) | Intersystem Crossing kISC(DFT) (s-1) | Reference |

|---|---|---|---|---|

| Monomer | Toluene (B28343) | 1.1 x 107 | 1.1 x 108 | nih.gov |

| Monomer | Acetonitrile | 1.5 x 107 | 2.1 x 107 | nih.gov |

| Dimer | Toluene | 2.0 x 106 | 1.5 x 107 | nih.gov |

| Dimer | Acetonitrile | 1.2 x 106 | 1.3 x 107 | nih.gov |

When molecules are in excited electronic states, the Born-Oppenheimer approximation, which separates nuclear and electronic motion, can break down. nih.govrsc.org This is particularly true near conical intersections, which are points of degeneracy between potential energy surfaces. Nonadiabatic molecular dynamics (NAMD) simulations are required to model these processes, which are critical for understanding photochemical reactions and ultrafast radiationless decay. rsc.org

Ab initio NAMD methods solve the electronic Schrödinger equation "on-the-fly" alongside the classical equations of motion for the nuclei, avoiding the need to pre-calculate potential energy surfaces. nih.gov Studies on 2-nitronaphthalene (B181648), an isomer of the title compound, have used ab initio NAMD to uncover the mechanism of its ultrafast ISC. researchgate.net These simulations revealed two distinct ISC pathways involving different electronic states at different molecular geometries, explaining the high efficiency of triplet state population. researchgate.net The insights gained suggest that the ultrafast ISC in nitronaphthalene derivatives likely occurs between non-equilibrated excited states in a strongly nonadiabatic regime. acs.org Such simulations for this compound would be crucial to fully map its excited-state deactivation channels, especially the competition between ISC and CT-mediated internal conversion.

Computational methods are increasingly used to predict spectroscopic signatures, which aids in structure elucidation and the interpretation of experimental data. schrodinger.commdpi.com

UV-Vis Spectra: TD-DFT is the standard method for predicting UV-Vis absorption spectra. scirp.org By calculating the vertical excitation energies from the ground state to various singlet excited states and their corresponding oscillator strengths, a theoretical spectrum can be constructed. nih.gov For 1-nitronaphthalene, TD-DFT calculations have shown that the excitation energy decreases with increasing solvent polarity. researchgate.net For this compound, the combination of the nitro and amine groups is expected to produce a strong charge-transfer band at a longer wavelength (a bathochromic shift) compared to the parent nitronaphthalene. science-softcon.de A linear model connecting the maximum absorption wavelength (λmax) to NMR chemical shifts has been shown to be effective in predicting the UV-Vis spectra of some aromatic compounds. semanticscholar.org

Ab Initio Nonadiabatic Molecular Dynamics Simulations

Reaction Mechanism Modeling

Understanding the reaction mechanisms of this compound is crucial for its application in chemical synthesis. Computational modeling can map out the potential energy surfaces of its reactions, identify intermediates, and determine rate-limiting steps.

The transition state is a critical, high-energy configuration along a reaction pathway that determines the reaction's activation energy and rate. bibliotekanauki.pl Locating this first-order saddle point on the potential energy surface is a primary goal of reaction mechanism modeling. bibliotekanauki.pl Methods like synchronous transit-guided quasi-Newton (STQN) are employed to find these structures. bibliotekanauki.pl Once located, frequency calculations are performed to confirm the transition state by identifying a single imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

While specific transition state calculations for reactions of this compound are scarce in the literature, studies on analogous systems provide insight. For instance, the reduction of nitroarenes to their corresponding amines is a fundamental transformation. acs.org This process involves multiple intermediates, including nitroso and hydroxylamine (B1172632) species. nih.gov Computational studies on the reduction of other nitroaromatic compounds have identified transition states for steps like hydrogen transfer. rsc.org For example, a computational study on the hydrogen transfer from an amine to a triplet nitro compound demonstrated the formation of a strong hydrogen-bonded complex during the reaction. rsc.org

A key reaction for aromatic amines is diazotization, which involves reacting the amine with nitrous acid. libretexts.org The mechanism involves the electrophilic nitrosonium cation (NO+), which attacks the amine nitrogen. libretexts.org Theoretical modeling of this reaction for this compound would involve locating the transition states for the N-nitrosation and subsequent rearrangement steps.

Table 1: Illustrative Calculated Activation Barriers for Related Nitroaromatic Reactions (Note: This data is for related compounds and illustrates the type of information obtained from transition state analysis, as specific data for this compound is not readily available.)

| Reaction | Compound | Computational Method | Activation Energy (kcal/mol) | Reference |

| Intersystem Crossing | 2-Nitronaphthalene | DFT | ~5 | acs.org |

| Hydrogen Abstraction | Nitrobenzene (B124822) + Isopropyl Alcohol | Not Specified | >10 | rsc.org |

Solvents can significantly influence reaction rates and mechanisms by stabilizing or destabilizing reactants, products, and transition states. researchgate.net Computational models account for these effects using either implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules in a quantum mechanics/molecular mechanics (QM/MM) approach. researchgate.netauburn.edu

For reactions involving polar or charged species, solvent effects are particularly pronounced. In nucleophilic aromatic substitution (SNAr) reactions, polar solvents can stabilize charged intermediates and transition states, thereby altering the reaction energetics. researchgate.net A study on the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with morpholine (B109124) in ionic liquids highlighted the significant catalytic effect of the solvent compared to conventional organic solvents. researchgate.net Similarly, in the Buchwald–Hartwig amination, a common method for forming C-N bonds, the choice of solvent can dramatically affect reaction yield. nih.gov For a derivative of this compound, it was noted that using 1,4-dioxane (B91453) as a solvent significantly increased the product yield in a palladium-catalyzed amination reaction. nih.gov

Theoretical studies on the photophysics of 1-nitronaphthalene (1-NN) have shown that solvent polarity affects the energies of its excited states. researchgate.net Calculations at the TD-DFT level revealed that the excitation energy of 1-NN decreases with increasing solvent polarity, which can influence its subsequent photochemical reaction pathways. researchgate.net

Table 2: Calculated Excitation Energies of 1-Nitronaphthalene in Various Solvents

| Solvent | Polarity Index | Calculated Excitation Energy (eV) | Reference |

| Cyclohexane | 0.2 | 2.38 | researchgate.net |

| Methanol (B129727) | 5.1 | 2.33 | researchgate.net |

| Acetonitrile | 5.8 | 2.32 | researchgate.net |

Transition State Search and Reaction Coordinate Analysis

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into conformational flexibility and intermolecular interactions that are averaged out in experimental measurements. These simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of atoms evolve over time. nih.gov

Computational studies on 1-nitronaphthalene have shown that its minimum-energy structure is non-planar, with the nitro group twisted out of the plane of the aromatic ring by about 30 degrees. researchgate.net For this compound, intramolecular hydrogen bonding between a hydrogen of the amino group and an oxygen of the adjacent nitro group is expected to significantly influence its preferred conformation, promoting planarity.

Torsional dynamics, studied via MD simulations, would reveal the energy barriers to rotation around these bonds and the timescales of conformational changes. nih.govcyana.org For example, monitoring the dihedral angles involving the C-NO₂ and C-NH₂ bonds over the course of a simulation can reveal the flexibility of these groups and their accessible conformational states. Such studies are crucial for understanding how the molecule might adapt its shape upon interacting with other molecules or a biological receptor. unibas.it

The behavior of this compound in the condensed phase is governed by intermolecular forces, including hydrogen bonding, π-π stacking, and van der Waals interactions. MD simulations can model the self-assembly and aggregation of molecules by simulating a system with many molecules over time.

Hirshfeld surface analysis, often combined with DFT calculations, is a powerful tool for visualizing and quantifying intermolecular contacts in crystal structures. iucr.orgnih.gov For a related compound, 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, this analysis showed that the most significant contributions to crystal packing came from O···H/H···O (34.9%), H···H (33.7%), and C···H/H···C (11.0%) contacts, with π-π stacking interactions also playing a dominant role. iucr.orgnih.gov For this compound, the presence of both a hydrogen-bond donor (the amino group) and acceptors (the nitro group) suggests that hydrogen bonding would be a primary driver of intermolecular interactions and aggregation.

Computational studies on the aggregation of 5-amino-1-nitronaphthalene have used TDDFT to analyze the properties of its dimer. nih.gov The analysis revealed that dimerization significantly alters the photophysical properties, for instance by suppressing triplet formation. nih.gov An increase in solvent polarity was found to favor dimer structures with quadrupole symmetry and no net dipole moment. nih.gov Similar MD and DFT studies on this compound would elucidate its aggregation behavior in various environments, which is critical for understanding its solubility and material properties.

Environmental Fate and Biotransformation of 1 Nitronaphthalen 2 Amine

Atmospheric Degradation Pathways

There is currently no available scientific literature detailing the atmospheric degradation pathways of 1-Nitronaphthalen-2-amine.

Photolysis Mechanisms in the Gas Phase

No studies on the gas-phase photolysis of this compound have been found.

Reactions with Atmospheric Radicals (e.g., Hydroxyl Radicals, Nitrate (B79036) Radicals, Ozone)

Specific rate constants and reaction products for the reaction of this compound with atmospheric radicals such as hydroxyl radicals, nitrate radicals, or ozone have not been reported.

Formation of Secondary Atmospheric Pollutants

Due to the lack of studies on its atmospheric degradation, the potential for this compound to form secondary atmospheric pollutants is unknown.

Aquatic and Soil Biotransformation

There is a lack of research on the biotransformation of this compound in aquatic and soil environments.

Microbial Degradation Mechanisms

No specific microbial degradation mechanisms for this compound have been documented.

Aerobic Degradation Pathways

Specific aerobic microbial degradation pathways for this compound have not been identified. While studies on the aerobic degradation of other aromatic amines exist, these cannot be directly extrapolated to this compound without experimental verification. nih.gov

Anaerobic Biotransformation Processes

Under anaerobic conditions, the primary biotransformation pathway for nitroaromatic compounds is the reduction of the nitro group. This process is mediated by a wide range of anaerobic and facultative bacteria. For related nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), anaerobic bacteria have been shown to reduce the nitro groups to their corresponding amino derivatives. vulcanchem.com